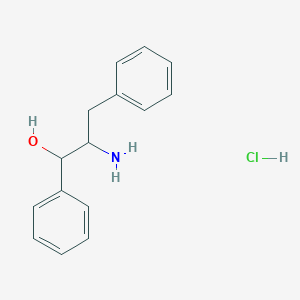

2-Amino-1,3-diphenylpropan-1-ol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride typically involves the reaction of benzaldehyde with nitroethane to form 2-nitro-1,3-diphenylpropan-1-ol, which is then reduced to 2-amino-1,3-diphenylpropan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2-Amino-1,3-diphenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted derivatives of 2-Amino-1,3-diphenylpropan-1-ol .

科学研究应用

Synthesis and Chemical Properties

Synthesis:

The synthesis of 2-amino-1,3-diphenylpropan-1-ol hydrochloride typically involves the following steps:

- Formation of the Nitro Compound: Benzaldehyde reacts with nitroethane to produce 2-nitro-1,3-diphenylpropan-1-ol.

- Reduction: The nitro group is reduced to an amino group using reducing agents such as lithium aluminum hydride.

- Formation of Hydrochloride Salt: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Properties:

- Molecular Formula: C₁₅H₁₈ClNO

- Molecular Weight: 263.77 g/mol

- Appearance: White to off-white powder

- Solubility: Soluble in water and organic solvents.

Chemistry

This compound serves as a reference standard in chemical analysis and is utilized in the synthesis of other organic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and chemicals.

Biology

In biological research, this compound is studied for its potential effects on biological systems, particularly as a precursor in synthesizing biologically active molecules. It has been explored for its interactions with neurotransmitter systems, influencing pathways related to mood and cognition.

Medicine

The compound has promising therapeutic applications:

- Drug Development: Investigated as a potential candidate for treating neurological disorders such as depression and anxiety due to its ability to modulate neurotransmitter release.

- Pharmaceutical Intermediates: Used in the synthesis of various pharmaceuticals targeting the central nervous system.

Case Studies

Case Study 1: Neurotransmitter Modulation

Research has demonstrated that this compound can enhance serotonin and norepinephrine levels in neuronal cultures. This modulation suggests potential applications in developing antidepressant therapies.

Case Study 2: Synthesis of New Pharmaceuticals

In a study focusing on drug development, this compound was used as an intermediate in synthesizing novel analgesics. The resulting compounds showed promising activity in animal models for pain relief.

作用机制

The mechanism of action of 2-Amino-1,3-diphenylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing various biochemical pathways. Its effects are mediated through interactions with enzymes, receptors, and other cellular components.

相似化合物的比较

Similar Compounds

- 2-Amino-1-phenylpropan-1-ol hydrochloride

- 2-Amino-1,3-diphenylpropan-1-one hydrochloride

- 2-Amino-1,3-diphenylpropan-1-amine hydrochloride

Uniqueness

2-Amino-1,3-diphenylpropan-1-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a unique combination of amino and hydroxyl groups, making it versatile in various chemical reactions and applications.

生物活性

2-Amino-1,3-diphenylpropan-1-ol hydrochloride, a compound with significant biological implications, has garnered interest for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is a β-amino alcohol that can interact with various biological targets. Its structure allows for diverse interactions with enzymes and receptors, influencing cellular processes.

The compound's biological effects are primarily mediated through:

- Enzyme Interaction : It binds to active sites of enzymes, potentially inhibiting or activating their functions. This mechanism is crucial in pathways involving proteases and oxidoreductases.

- Cell Signaling Modulation : It influences cellular signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

- Gene Expression Regulation : The compound can alter the expression of genes involved in metabolic processes, impacting cellular energy dynamics.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Cytotoxicity | Exhibits varying levels of cytotoxic effects depending on dosage and exposure time. |

| Antimicrobial | Demonstrated potential against various microbial strains in preliminary studies. |

| Antioxidant | Shows properties that may mitigate oxidative stress in cellular models. |

| Neuroprotective | Potential effects on neuronal cells, suggesting a role in neuroprotection. |

Case Studies

Several studies have investigated the biological activity of this compound:

-

Cytotoxicity Assessment :

- A study evaluated the cytotoxic effects on cancer cell lines using MTT assays. Results indicated that higher concentrations led to significant cell death, suggesting a dose-dependent relationship between the compound and cytotoxicity .

- Antimicrobial Activity :

- Neuroprotective Effects :

Dosage Effects

The biological effects of this compound are influenced by dosage:

- Low Doses : May have minimal effects on cellular functions.

- Moderate Doses : Can enhance certain biological activities such as antioxidant responses.

- High Doses : Associated with cytotoxicity and potential adverse effects on normal cellular functions.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1,3-diphenylpropan-1-ol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 1,3-diphenylpropan-1-one using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of ammonium chloride. Key factors include:

- Temperature : Lower temperatures (0–5°C) minimize side reactions like over-reduction or epimerization .

- Solvent : Polar aprotic solvents (e.g., THF) enhance reagent solubility and reaction homogeneity .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) by removing unreacted ketone or byproducts .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : 1H and 13C NMR to confirm phenyl group positions and amine proton environments. For example, the hydroxyl proton typically appears as a broad singlet at δ 4.8–5.2 ppm .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., R/S configuration) and hydrogen bonding patterns in the hydrochloride salt .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 276.12) and isotopic patterns .

Q. What purification techniques are optimal for removing stereochemical impurities in this compound?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers .

- Recrystallization : Solvent polarity adjustments (e.g., methanol → ethanol) can selectively crystallize the desired stereoisomer .

Advanced Research Questions

Q. How do stereochemical variations (R vs. S configurations) impact the compound’s reactivity in catalytic applications?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates of enantiomers in asymmetric catalysis (e.g., Mannich reactions). The S-configuration often shows higher enantioselectivity due to steric hindrance at the β-carbon .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies and explain stereoelectronic effects .

Q. What mechanistic insights explain contradictory data in oxidation reactions involving this compound?

- Methodological Answer : Conflicting oxidation outcomes (e.g., ketone vs. carboxylic acid formation) arise from:

- Reagent Selectivity : Potassium permanganate (KMnO4) under acidic conditions favors ketone formation, while basic conditions promote further oxidation to carboxylic acids .

- Solvent Effects : Polar solvents stabilize intermediates, altering reaction pathways. For example, water promotes over-oxidation via radical intermediates .

- Resolution : Use controlled stoichiometry (e.g., 1:1 KMnO4:substrate) and monitor reaction progress via TLC or in-situ IR .

Q. How can isotopic labeling (e.g., 2H, 13C) elucidate metabolic or degradation pathways of this compound?

- Methodological Answer :

- Deuterium Labeling : Synthesize 2H-labeled analogs at the benzylic position to track metabolic hydroxylation via LC-MS/MS .

- Stable Isotope Tracing : 13C-labeled phenyl groups enable NMR-based studies of degradation products in environmental or biological matrices .

Q. What strategies mitigate instability issues (e.g., hygroscopicity, racemization) during long-term storage?

- Methodological Answer :

- Storage Conditions : Use desiccated environments (-20°C) with inert gas (N2) to prevent hydrolysis or racemization .

- Formulation : Convert to a stable co-crystal with pharmaceutically acceptable counterions (e.g., succinate) to reduce hygroscopicity .

Q. Data Interpretation & Contradictions

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Assessment : Verify via HPLC (≥99% purity) to exclude solvent or impurity effects. For example, residual ethanol can depress melting points .

- Standardized Protocols : Adopt ICH guidelines for thermal analysis (DSC/TGA) and cross-validate spectral data with reference libraries (e.g., PubChem) .

Q. Experimental Design Considerations

Q. What in vitro assays are suitable for probing the compound’s biological activity while avoiding cytotoxicity?

- Methodological Answer :

- Dose-Response Studies : Use MTT assays on human cell lines (e.g., HEK293) to establish non-toxic concentrations (typically <100 μM) .

- Targeted Assays : Fluorescence polarization assays monitor binding affinity to receptors (e.g., GPCRs) without cell viability interference .

属性

IUPAC Name |

2-amino-1,3-diphenylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14-15,17H,11,16H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCHMVYQJZNPCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。